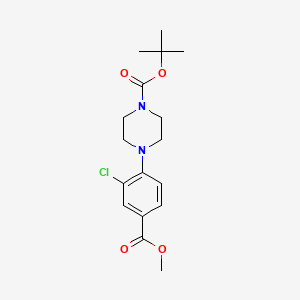

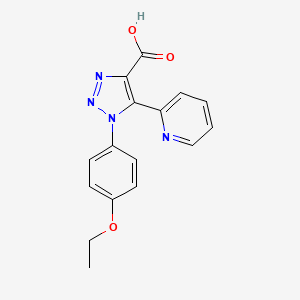

![molecular formula C9H19NO2 B1453078 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine CAS No. 1220030-07-8](/img/structure/B1453078.png)

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

説明

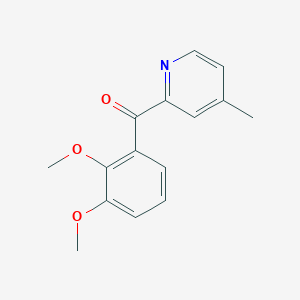

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.25 g/mol .

Synthesis Analysis

The synthesis of pyrrolidines, such as 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of a chiral amine-derived iridacycle complex to provide chiral N-heterocycles directly from simple racemic diols and primary amines .Molecular Structure Analysis

The molecular structure of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine comprises of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

Pyrrolidines, including 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, can be prepared from simple materials such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . A synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine include its molecular weight of 173.25 g/mol . Further details such as its density, melting point, and boiling point are not available in the retrieved data.科学的研究の応用

-

Scientific Field: Drug Discovery

- Application Summary : Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are used to efficiently explore the pharmacophore space due to sp3-hybridization . The structure–activity relationship (SAR) of the studied compounds is also described .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Microbial Cell Factories

- Application Summary : Pyrrolidine-2,4-dione is a moiety in natural tetramates, a family of hybrid polyketides exhibiting a broad range of bioactivities .

- Methods of Application : The biosynthesis of tetramates in microorganisms is normally directed by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries .

- Results or Outcomes : The study presents the first biosynthesis case of the natural molecule with 3-(2H-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton .

-

Scientific Field: Polymer Science

- Application Summary : Poly(2-(2-methoxyethoxy)ethyl methacrylate), a polymer that contains a similar methoxyethoxyethyl group, is used in the creation of thermo-responsive hydrogels .

- Methods of Application : The polymer is synthesized and then cross-linked to form a network structure. This network can swell or shrink in response to changes in temperature .

- Results or Outcomes : These thermo-responsive hydrogels have potential applications in biomedical fields, such as drug delivery .

-

Scientific Field: Controlled Polymerization

- Application Summary : The synthesis of functional block-copolymer polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) has been tested .

- Methods of Application : The polymerization reactions were performed by three different mechanisms for the controlled polymerization—sequential anionic polymerization, atomic transfer radical polymerization and the combination of those two methods .

- Results or Outcomes : Block-copolymers of the desired composition were obtained but with the number average molecular weight (Mn) significantly lower than desired .

-

Scientific Field: Thermo-responsive Hydrogels

- Application Summary : Poly(2-(2-methoxyethoxy)ethyl methacrylate), a polymer that contains a similar methoxyethoxyethyl group, is used in the creation of thermo-responsive hydrogels .

- Methods of Application : The polymer is synthesized and then cross-linked to form a network structure. This network can swell or shrink in response to changes in temperature .

- Results or Outcomes : These thermo-responsive hydrogels have potential applications in biomedical fields, such as drug delivery .

-

Scientific Field: Coordination Chemistry

- Application Summary : Tris[2-(2-methoxyethoxy)ethyl]amine, a compound similar to “3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine”, has been used as a ligand for f-block metals .

- Methods of Application : This compound can deprotonate water molecules coordinated to trivalent triflate salts of f-block metal ions, enabling the isolation of hexanuclear clusters containing either LaIII or CeIII .

- Results or Outcomes : This research expands the coordination chemistry of f-block metals .

Safety And Hazards

The safety data sheet for related compounds suggests that they may be combustible and may damage the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and keeping away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

3-[2-(2-methoxyethoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-6-7-12-5-3-9-2-4-10-8-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWQLMDRJDEBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride](/img/structure/B1453011.png)